molecular formula C12H16FNO B5306286 3-fluoro-N-(1-methylbutyl)benzamide

3-fluoro-N-(1-methylbutyl)benzamide

Cat. No. B5306286
M. Wt: 209.26 g/mol
InChI Key: ZMFXSLZCTHGXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(1-methylbutyl)benzamide is an organic compound that belongs to the class of benzamides. It is commonly used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-methylbutyl)benzamide involves the inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that bind to cannabinoid receptors in the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of FAAH. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various diseases, including pain, inflammation, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-fluoro-N-(1-methylbutyl)benzamide in lab experiments is its specificity towards FAAH. This specificity allows for the selective inhibition of FAAH without affecting other enzymes or pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 3-fluoro-N-(1-methylbutyl)benzamide in scientific research. One direction is the development of more potent and selective inhibitors of FAAH. Another direction is the investigation of the therapeutic potential of FAAH inhibitors in various diseases, including pain, inflammation, anxiety, and depression. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.

Synthesis Methods

The synthesis of 3-fluoro-N-(1-methylbutyl)benzamide can be achieved through various methods. One of the commonly used methods is the reaction of 3-fluoroaniline with 1-methylbutyl chloroformate in the presence of a base. This reaction results in the formation of this compound with a yield of approximately 70%.

Scientific Research Applications

3-fluoro-N-(1-methylbutyl)benzamide is widely used in scientific research for its unique properties. It has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that bind to cannabinoid receptors in the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various diseases.

properties

IUPAC Name

3-fluoro-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-3-5-9(2)14-12(15)10-6-4-7-11(13)8-10/h4,6-9H,3,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFXSLZCTHGXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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